Cas no 2034357-69-0 (3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide)

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a structurally complex small molecule featuring a fused azetidine and dihydroisoquinoline scaffold, coupled with a thiophene-derived carboxamide moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to its heterocyclic framework. The azetidine ring confers conformational rigidity, while the dihydroisoquinoline and thiophene groups enhance binding affinity through π-π interactions. Its balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties. The compound’s synthetic flexibility allows for further derivatization, making it valuable for structure-activity relationship (SAR) studies in drug discovery.
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide structure
2034357-69-0 structure
Product name:3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
CAS No:2034357-69-0
MF:C18H21N3OS
MW:327.44384264946
CID:6244095
PubChem ID:121017129

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2034357-69-0
    • 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
    • 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
    • AKOS026689019
    • F6472-7878
    • 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
    • Inchi: 1S/C18H21N3OS/c22-18(19-10-17-6-3-9-23-17)21-12-16(13-21)20-8-7-14-4-1-2-5-15(14)11-20/h1-6,9,16H,7-8,10-13H2,(H,19,22)
    • InChI Key: RKDQGHOKCHTZPE-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(N1CC(C1)N1CC2C=CC=CC=2CC1)=O

Computed Properties

  • Exact Mass: 327.14053348g/mol
  • Monoisotopic Mass: 327.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 63.8Ų

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6472-7878-20μmol
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6472-7878-10mg
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6472-7878-10μmol
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F6472-7878-2mg
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6472-7878-2μmol
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6472-7878-4mg
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F6472-7878-20mg
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F6472-7878-5mg
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6472-7878-40mg
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6472-7878-1mg
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2034357-69-0 90%+
1mg
$54.0 2023-05-17

Additional information on 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide: A Comprehensive Overview

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide (CAS No. 2034357-69-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups, including an azetidine ring, a dihydroisoquinoline moiety, and a thiophene substituent. These structural features contribute to its potential applications in drug development and advanced material synthesis.

Recent studies have highlighted the importance of dihydroisoquinoline derivatives in the development of bioactive compounds. The dihydroisoquinoline moiety in this compound is known to exhibit significant pharmacological activity, particularly in the context of enzyme inhibition and receptor modulation. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that dihydroisoquinoline-containing compounds can act as potent inhibitors of kinases, which are key targets in the treatment of various cancers and inflammatory diseases.

The azetidine ring in this compound adds another layer of complexity to its structure. Azetidines are four-membered cyclic amines that are often used as scaffolds in drug design due to their ability to form hydrogen bonds and their potential for bioisosteric replacement. This feature makes azetidine-containing compounds highly versatile in medicinal chemistry applications. Recent advancements in synthetic methodology have enabled the efficient synthesis of azetidine derivatives, further expanding their utility in drug discovery.

The presence of a thiophene substituent introduces additional electronic and steric effects into the molecule. Thiophene is a heterocyclic aromatic compound known for its stability and ability to participate in various chemical reactions. In this compound, the thiophene group is attached via a methylene bridge to the azetidine ring, creating a unique structural arrangement that may enhance the molecule's solubility and bioavailability. Studies have shown that thiophene-containing compounds can exhibit antioxidant properties, making them valuable in both therapeutic and industrial applications.

From a synthetic perspective, the construction of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the dihydroisoquinoline moiety through cyclization reactions and the subsequent functionalization to introduce the azetidine and thiophene substituents. The use of transition metal catalysts has significantly improved the efficiency of these reactions, enabling researchers to access complex molecular architectures with greater ease.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For example, it has demonstrated moderate inhibitory activity against several kinases involved in cancer progression. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease. These findings underscore the importance of further preclinical studies to evaluate its efficacy and safety profile.

From an environmental standpoint, understanding the fate and transport of CAS No 2034357-69-0 is crucial for assessing its potential impact on ecosystems. Recent research has focused on determining its biodegradation pathways under different environmental conditions. Results indicate that under aerobic conditions, the compound undergoes rapid mineralization due to its susceptibility to microbial degradation. This suggests that it may not pose significant risks to aquatic or terrestrial environments when used responsibly.

In conclusion, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its intricate structure and unique functional groups make it an attractive candidate for further research into drug development and material science. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing our understanding of complex molecular systems.

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